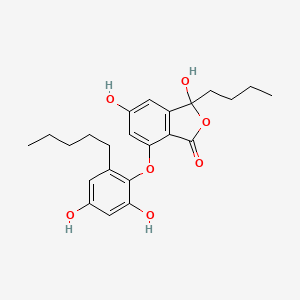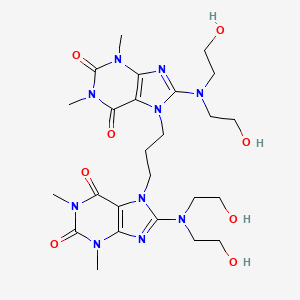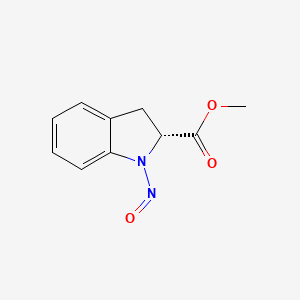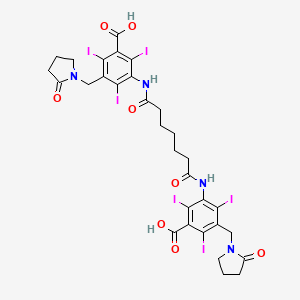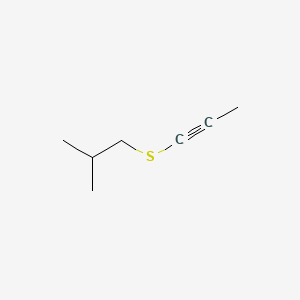
1-Propyne, 1-((2-methylpropyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyne, 1-((2-methylpropyl)thio)- is an organic compound with the molecular formula C7H12S and a molecular weight of 128.24 g/mol . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a propyne group attached to a 2-methylpropylthio group.
Vorbereitungsmethoden
The synthesis of 1-Propyne, 1-((2-methylpropyl)thio)- can be achieved through various synthetic routes. One common method involves the reaction of propyne with 2-methylpropylthiol under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Detailed reaction conditions, such as temperature, pressure, and solvent, are crucial for optimizing the synthesis process .
Analyse Chemischer Reaktionen
1-Propyne, 1-((2-methylpropyl)thio)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the triple bond to a double or single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the propyne group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Propyne, 1-((2-methylpropyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Propyne, 1-((2-methylpropyl)thio)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved in these interactions are complex and depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Propyne, 1-((2-methylpropyl)thio)- can be compared with other similar compounds, such as:
Propyne: A simple alkyne with the formula C3H4.
2-Methylpropylthiol: A thiol compound with the formula C4H10S.
1-Butyne: Another alkyne with the formula C4H6.
The uniqueness of 1-Propyne, 1-((2-methylpropyl)thio)- lies in its combination of the propyne and 2-methylpropylthio groups, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
56444-80-5 |
|---|---|
Molekularformel |
C7H12S |
Molekulargewicht |
128.24 g/mol |
IUPAC-Name |
2-methyl-1-prop-1-ynylsulfanylpropane |
InChI |
InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h7H,6H2,1-3H3 |
InChI-Schlüssel |
MTNSEVRHOHANSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CSCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


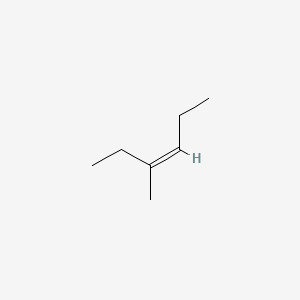
![Aluminum tris[tris(1-methylethyl)naphthalenesulfonate]](/img/structure/B13800527.png)
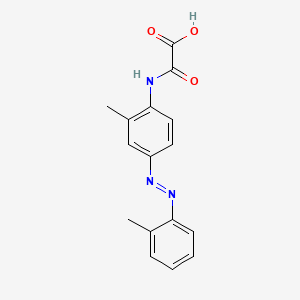
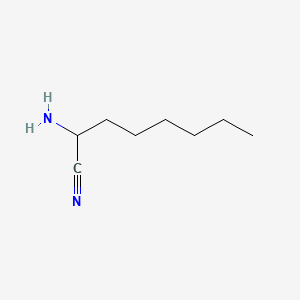
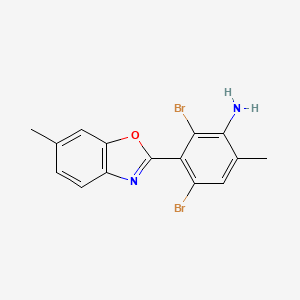
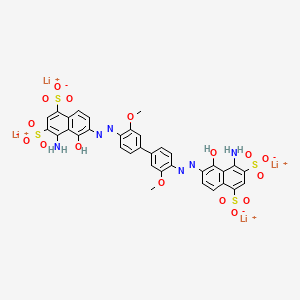
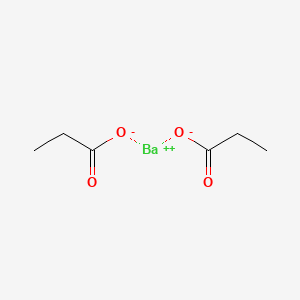
![3-[(E)-2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)vinyl]pyridine](/img/structure/B13800559.png)
![4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-](/img/structure/B13800570.png)
![[1,2,8]Thiadiazocane 1,1-dioxide](/img/structure/B13800578.png)
